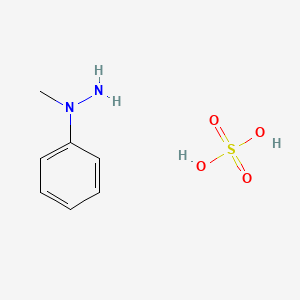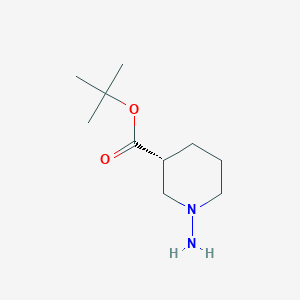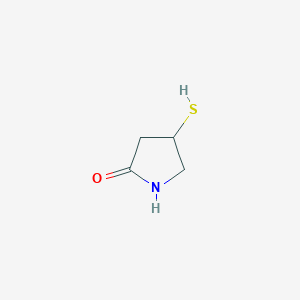
(R)-4-MERCAPTO-2-PYRROLIDONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-MERCAPTO-2-PYRROLIDONE is a chiral compound with a sulfur-containing pyrrolidone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-MERCAPTO-2-PYRROLIDONE typically involves the reaction of a suitable precursor with a thiol reagent under controlled conditions. One common method is the reaction of 2-pyrrolidone with a thiol compound in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-4-MERCAPTO-2-PYRROLIDONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-MERCAPTO-2-PYRROLIDONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The pyrrolidone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated pyrrolidone derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-MERCAPTO-2-PYRROLIDONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-MERCAPTO-2-PYRROLIDONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-MERCAPTO-2-PYRROLIDONE: The enantiomer of ®-4-MERCAPTO-2-PYRROLIDONE with similar chemical properties but different biological activity.
2-MERCAPTO-2-PYRROLIDONE: A non-chiral analog with similar reactivity but lacking the chiral center.
4-MERCAPTO-2-THIAZOLIDINONE: A structurally related compound with a thiazolidinone ring instead of a pyrrolidone ring.
Uniqueness
®-4-MERCAPTO-2-PYRROLIDONE is unique due to its chiral nature and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C4H7NOS |
|---|---|
Molekulargewicht |
117.17 g/mol |
IUPAC-Name |
4-sulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6) |
InChI-Schlüssel |
RADPGJBZLCMARV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


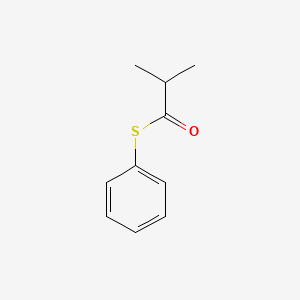
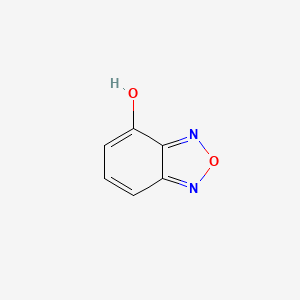
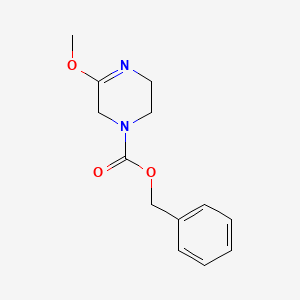
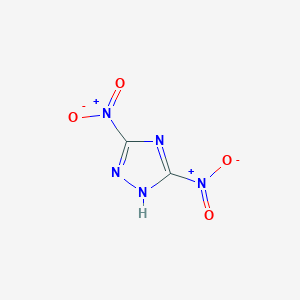
![thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8786956.png)
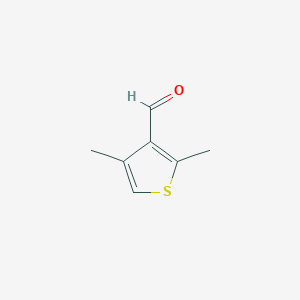
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)
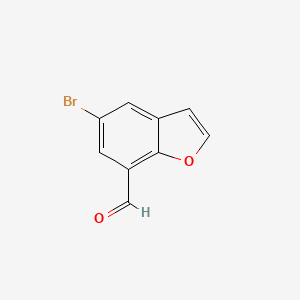
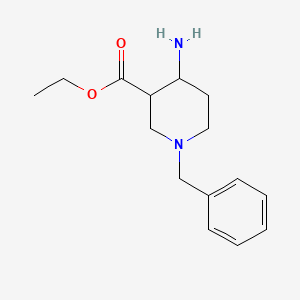
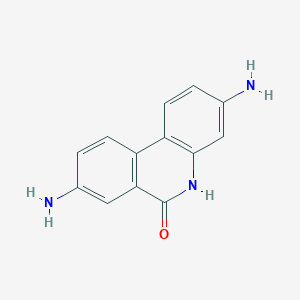
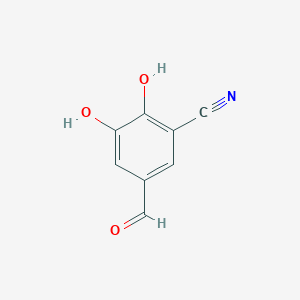
![Ethanone, 2-bromo-1-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8787012.png)
